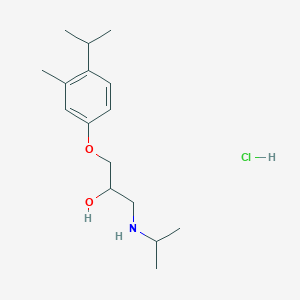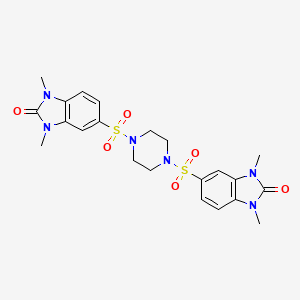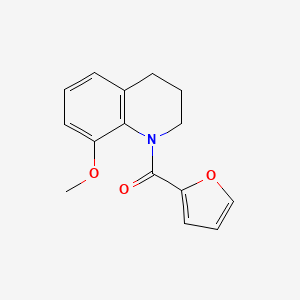
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 acts as a selective antagonist of beta-2 adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of various physiological processes that are regulated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of airway smooth muscle, reduce the release of insulin from pancreatic beta cells, and decrease the rate of lipolysis in adipose tissue. It can also inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective antagonist of beta-2 adrenergic receptors, which allows for the specific study of these receptors without interference from other receptors. It is also relatively stable and easy to handle. However, one limitation of 1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 is that it is not suitable for use in vivo due to its poor bioavailability.
Orientations Futures
For research involving 1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 have also been identified.
Méthodes De Synthèse
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-isopropyl-3-methylphenol with isopropylamine to form the corresponding amine. This amine is then reacted with 3-(tert-butyldimethylsilyloxy)propan-1-ol to form the desired product. The product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It has been used to study the effects of beta-2 adrenergic receptor activation on cardiac function, airway smooth muscle contraction, and glucose metabolism. It has also been used to study the role of beta-2 adrenergic receptors in cancer progression and metastasis.
Propriétés
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-11(2)16-7-6-15(8-13(16)5)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDALABQZXPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC(C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)


![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)
![1-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4959092.png)
![ethyl 4-(2-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4959101.png)
![[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B4959104.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B4959111.png)
